5-Methoxy-2-(trifluoromethyl)-4-pyrimidinol
Description
5-Methoxy-2-(trifluoromethyl)-4-pyrimidinol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methoxy group at position 5, and a trifluoromethyl (-CF₃) substituent at position 2 (Figure 1). Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . This compound is listed in supplier catalogs (e.g., Leap Chem Co., Ltd.) as a specialty chemical, suggesting its use in organic synthesis or pharmaceutical intermediates .
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-3-2-10-5(6(7,8)9)11-4(3)12/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVRCCWDOQCOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238492 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808770-42-5 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808770-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethyl)-4-pyrimidinol typically involves the introduction of the methoxy and trifluoromethyl groups onto a pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with methoxy and trifluoromethylating agents under controlled conditions. For instance, the reaction might involve the use of methanol and trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(trifluoromethyl)-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-formyl-2-(trifluoromethyl)-4-pyrimidinol, while nucleophilic substitution can produce various amine or thiol derivatives.
Scientific Research Applications
5-Methoxy-2-(trifluoromethyl)-4-pyrimidinol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with specific biological targets in plants.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Pyridinyl-Substituted Pyrimidinols
5-Methoxy-2-(2-pyridinyl)-4-pyrimidinol and 5-Methoxy-2-(4-pyridinyl)-4-pyrimidinol (Figure 2) are close analogs with pyridinyl groups replacing the trifluoromethyl substituent. Key comparisons include:
Halogenated and Alkyl-Substituted Analogs
- 2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol (): Substituents: Chlorine atoms at positions 5 (aromatic ring) and 6 (methyl group). The chloro groups increase molecular weight (C₁₂H₁₁Cl₂N₂O₂, 287.14 g/mol) and may enhance halogen bonding in biological targets compared to the -CF₃ group .
- 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine ():
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Substituent Impact on Properties
| Substituent | Key Properties | Example Compound |
|---|---|---|
| Trifluoromethyl (-CF₃) | High lipophilicity, metabolic stability | This compound |
| Pyridinyl | Aromaticity, hydrogen-bonding potential | 5-Methoxy-2-(2-pyridinyl)-4-pyrimidinol |
| Chloromethyl (-CH₂Cl) | Increased molecular weight, halogen bonding | 2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol |
| Methoxymethyl (-OCH₂CH₃) | Steric bulk, moderate polarity | 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine |
Biological Activity
5-Methoxy-2-(trifluoromethyl)-4-pyrimidinol, a compound with the molecular formula CHFNO, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antifungal, and insecticidal activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula: CHFNO
- Molecular Weight: 194.11 g/mol
- CAS Number: 808770-42-5
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this pyrimidinol derivative.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
- Mechanism of Action: The compound has been shown to inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). It operates by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.
-
Case Study Findings:
- In vitro tests demonstrated an IC value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent anticancer properties compared to standard treatments like Doxorubicin .
- A study reported that treatment with this compound resulted in a significant reduction in tumor size in animal models, suggesting its potential as a therapeutic agent .
2. Antifungal Activity
This compound exhibits promising antifungal properties:
- In Vitro Efficacy:
- Comparative Analysis:
3. Insecticidal Activity
This compound also displays insecticidal properties:
- Activity Tests:
- Control Comparison:
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
